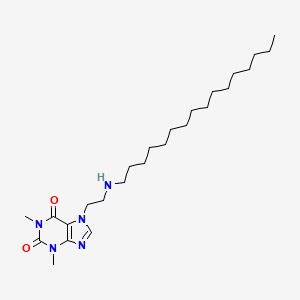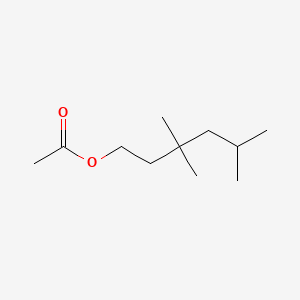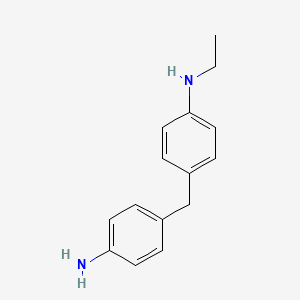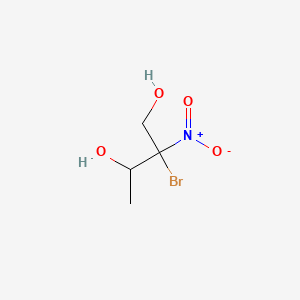
2-Bromo-2-nitrobutane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-nitrobutane-1,3-diol is an organic compound known for its antimicrobial properties. It is a white solid with the molecular formula C4H8BrNO4 and a molar mass of 214.01 g/mol . This compound is used in various industrial and consumer applications due to its effectiveness in inhibiting bacterial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-nitrobutane-1,3-diol typically involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The process includes adding nitromethane, bromine, and water into a reactor, followed by the slow addition of sodium hydroxide aqueous solution. The mixture is stirred for 0.5-2 hours, and chlorine gas is introduced to obtain nitrobromoform. This intermediate is then reacted with formaldehyde and nitromethane, followed by the addition of an inorganic alkali catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-nitrobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiols can replace the bromine atom.
Major Products: The major products formed from these reactions include various nitro, amino, and substituted derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
2-Bromo-2-nitrobutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a preservative in chemical formulations.
Biology: The compound’s antimicrobial properties make it useful in microbiological studies and as a preservative in biological samples.
Medicine: It is employed in pharmaceutical formulations as a preservative to prevent microbial contamination.
Industry: The compound is used in industrial water systems, paper mills, and oil exploration to control bacterial growth and prevent slime and corrosion
Mechanism of Action
The antimicrobial effect of 2-Bromo-2-nitrobutane-1,3-diol is primarily due to its ability to interact with essential thiols within bacterial cells. This interaction leads to the inhibition of bacterial growth by disrupting metabolic processes. The compound generates biocide-induced bacteriostasis, followed by growth inhibition through reactions with thiol groups in dehydrogenase enzymes on the microbial cell surface .
Comparison with Similar Compounds
- **2-B
2-Bromo-2-nitropropane-1,3-diol: Similar in structure and antimicrobial properties but differs in the length of the carbon chain.
Properties
CAS No. |
53607-26-4 |
|---|---|
Molecular Formula |
C4H8BrNO4 |
Molecular Weight |
214.01 g/mol |
IUPAC Name |
2-bromo-2-nitrobutane-1,3-diol |
InChI |
InChI=1S/C4H8BrNO4/c1-3(8)4(5,2-7)6(9)10/h3,7-8H,2H2,1H3 |
InChI Key |
CUJGEKSBZGYDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CO)([N+](=O)[O-])Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)

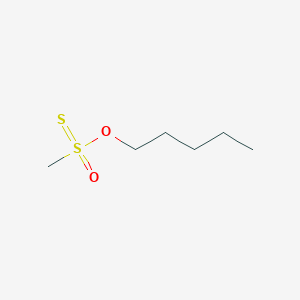
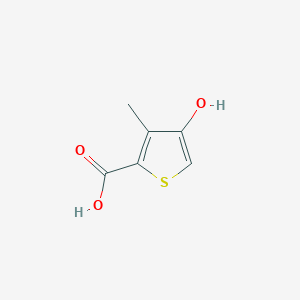
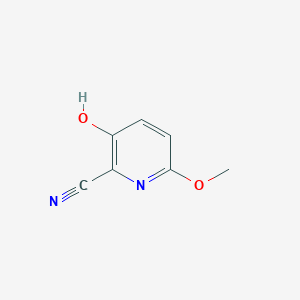

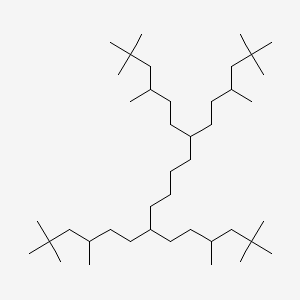
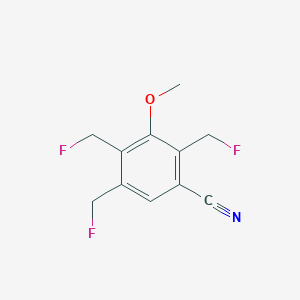
![3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952300.png)
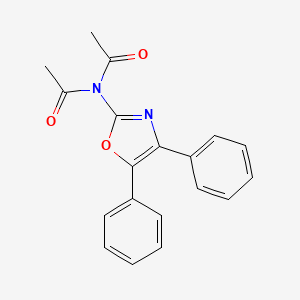
![1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol](/img/structure/B13952307.png)
